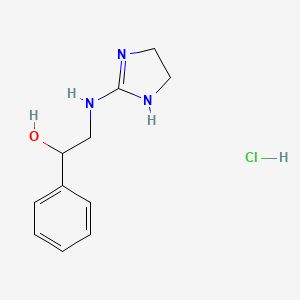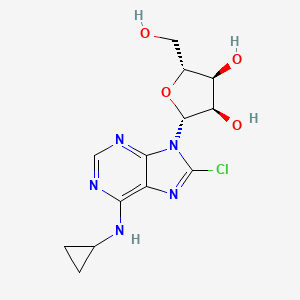
8-Chloro-N-cyclopropyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chloro and cyclopropylamino groups, and the coupling with a sugar moiety. Common reagents used in these steps include chlorinating agents, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, which can provide insights into nucleoside analog behavior and potential modifications.
Biology
Biologically, nucleoside analogs are often investigated for their ability to interfere with DNA or RNA synthesis, making them potential candidates for antiviral or anticancer therapies.
Medicine
In medicine, compounds like (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are explored for their therapeutic potential, particularly in treating viral infections or cancer.
Industry
Industrially, these compounds may be used in the development of pharmaceuticals, where their synthesis and modification can lead to new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action for nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the chloro and cyclopropylamino groups, which may confer unique biological activity or selectivity.
特性
CAS番号 |
835900-50-0 |
|---|---|
分子式 |
C13H16ClN5O4 |
分子量 |
341.75 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
JIDQNVMQGVLRNL-WOUKDFQISA-N |
異性体SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


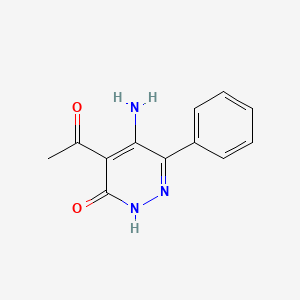
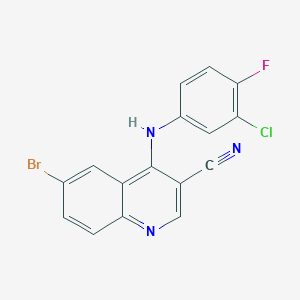
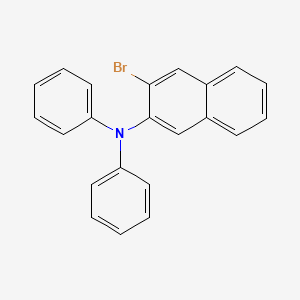
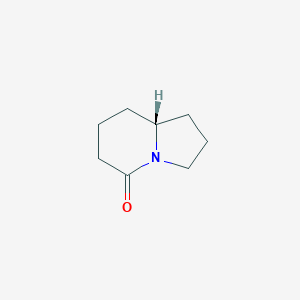

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


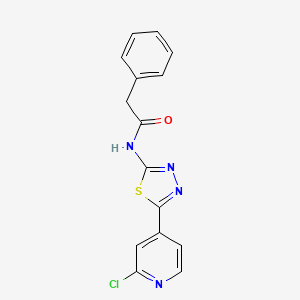
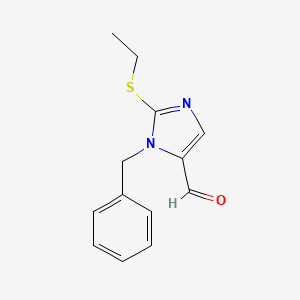
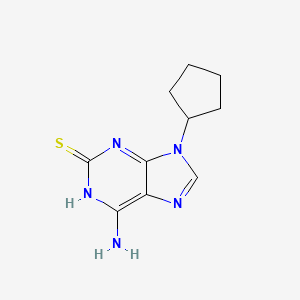
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

